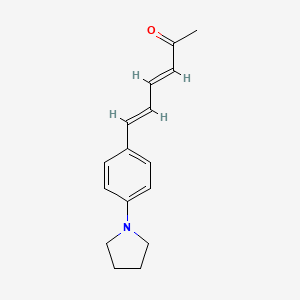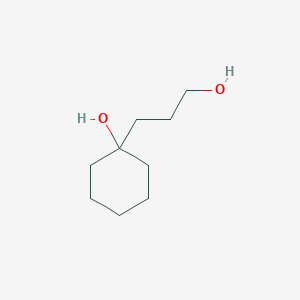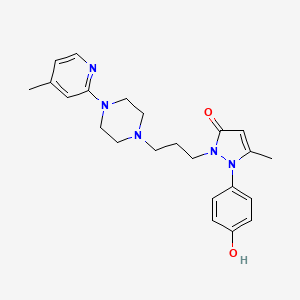
2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one is a heterocyclic compound that features both a thiadiazole and a thiazole ring
Preparation Methods
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with benzaldehyde in the presence of a base to form the benzylidene intermediate, which is then cyclized with a thioamide to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Cyclization: Further cyclization reactions can be performed to create more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism by which 2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one exerts its effects involves interaction with various molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity. The compound may also interact with specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one include:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
Benzylidenethiazole derivatives: These compounds also exhibit a range of biological activities, including anticancer and anti-inflammatory effects.
What sets this compound apart is its unique combination of the thiadiazole and thiazole rings, which may contribute to its enhanced biological activity and potential for diverse applications.
Properties
Molecular Formula |
C12H8N4OS2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2E,5E)-5-benzylidene-2-(1,3,4-thiadiazol-2-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8N4OS2/c17-10-9(6-8-4-2-1-3-5-8)19-11(14-10)15-12-16-13-7-18-12/h1-7H,(H,14,15,16,17)/b9-6+ |
InChI Key |
QGAWQGBHSNDGSA-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\C3=NN=CS3)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=NN=CS3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)
![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)
![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)

![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)



![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)


